molecular formula C6H3Cl5Si B1590864 Benzene, dichloro(trichlorosilyl)- CAS No. 27137-85-5

Benzene, dichloro(trichlorosilyl)-

Cat. No. B1590864
CAS RN: 27137-85-5
M. Wt: 280.4 g/mol
InChI Key: YZPUEAJRHABYBN-UHFFFAOYSA-N
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Description

“Benzene, dichloro(trichlorosilyl)-” appears to be a derivative of benzene, a cyclic hydrocarbon with a chemical formula C6H61. It is likely that two of the hydrogen atoms in benzene are replaced by chlorine atoms, and one of the hydrogen atoms is replaced by a trichlorosilyl group. However, specific information about “Benzene, dichloro(trichlorosilyl)-” is not readily available in the sources I found234.



Synthesis Analysis

The synthesis of benzene derivatives typically involves various chemical reactions. For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC5. However, the specific synthesis process for “Benzene, dichloro(trichlorosilyl)-” is not detailed in the sources I found.



Molecular Structure Analysis

Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length1. In the case of “Benzene, dichloro(trichlorosilyl)-”, it is likely that the structure includes a benzene ring with two chlorine atoms and a trichlorosilyl group attached. However, the specific molecular structure is not provided in the sources I found16.



Chemical Reactions Analysis

Benzene and its derivatives can undergo various chemical reactions. For example, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts5. However, the specific chemical reactions involving “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found.



Physical And Chemical Properties Analysis

Benzene and its derivatives have unique physical and chemical properties. For example, benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma9. However, the specific physical and chemical properties of “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found10911.


Scientific Research Applications

Catalysis and Synthesis

Benzene, dichloro(trichlorosilyl)-, and related compounds have been utilized in various catalytic and synthetic processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Pharmaceutical Applications

In pharmaceutical research, compounds like 1-Benzenesulfinyl piperidine, in combination with other reagents, have been used for the conversion of thioglycosides to glycosyl triflates, which are key in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Material Science and Nanotechnology

In the field of material science and nanotechnology, certain benzene derivatives have shown unique properties. For instance, chiral tris(phenylisoxazolyl)benzenes have been observed to form helical stacks with strong circular dichroism and polarized luminescence, which can be controlled by external stimuli (Ikeda et al., 2012).

Environmental Applications

In environmental studies, chlorinated benzenes, including derivatives of benzene, dichloro(trichlorosilyl)-, have been investigated for their usage and effects. For example, chlorinated benzenes have been employed in various applications, such as pesticides and fungicides, and their environmental fate has been a subject of study (Morita, 1977).

Photochemistry

Studies in photochemistry have explored the dissociation pathways of benzene trications, which is fundamental in understanding the mechanism of dissociative ionization of benzene after irradiation in intense laser fields (Zyubina et al., 2002).

Catalytic Oxidation

The catalytic oxidation behavior of chlorinated benzenes has been examined, shedding light on the oxidation process and the role of structural and electronic factors in these reactions (Wang et al., 2015).

Safety And Hazards

Benzene and its derivatives can pose various safety and health hazards. For instance, many workers are unaware of the potential hazards in their work environment, which makes them more vulnerable to injury12. However, the specific safety and hazards associated with “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found.


Future Directions

The future directions for benzene and its derivatives could involve various applications in fields such as health, laboratory synthesis, and other applications such as rubber synthesis13. However, the specific future directions for “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found132.


Please note that the information provided is based on the available sources and there might be more comprehensive and specific information about “Benzene, dichloro(trichlorosilyl)-” in scientific literature or databases not covered in this search.


properties

IUPAC Name

trichloro-(2,4-dichlorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl5Si/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUEAJRHABYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, dichloro(trichlorosilyl)-

CAS RN

27137-85-5
Record name Benzene, dichloro(trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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